N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide
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Overview
Description
The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a pyrazolo[3,4-d]pyrimidine derivative . These compounds have been shown to exhibit good preclinical drug metabolism and pharmacokinetics (DMPK) properties . They have also demonstrated excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a series of chemical reactions . For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine under specific conditions can lead to the formation of these compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is critical for their biological activity . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is particularly important for FLT3 and CDK inhibition .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . They also exhibit potent anti-proliferative activities against various cancer cell lines .Scientific Research Applications
Synthesis and Herbicidal Activity
This compound falls under a category of pyrazolo[3,4-d]pyrimidine derivatives which have been synthesized for their potential applications in agriculture. Specifically, some derivatives have shown good herbicidal activities against certain weeds and crops at specific dosages. These compounds' synthesis and structure-activity relationship (SAR) studies pave the way for developing new agricultural chemicals with targeted weed control capabilities (Jin Luo, Anlin Zhao, C. Zheng, Tao Wang, 2017).
Neuroinflammation Imaging
Another significant application of closely related compounds is in the development of neuroinflammatory imaging agents. Derivatives have been synthesized with high affinity for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. Such compounds, particularly when radiolabeled, can serve as effective in vivo PET-radiotracers for neuroinflammation, offering valuable tools for diagnosing and studying neurological diseases (Annelaure Damont, Vincent Médran-Navarrete, Fanny Cacheux, et al., 2015).
Fluorescence Studies and Protein Interaction
Compounds within this structural family have also been investigated for their fluorescence properties and interactions with proteins like Bovine Serum Albumin (BSA). This research provides insights into the micropolarity of proteins and ligand-protein interactions, which is crucial for understanding various biological processes and designing fluorescence probes for bioanalytical applications (S. Patil, D. P. Shelar, Ramhari V. Rote, M. Jachak, 2011).
Anticancer and Anti-5-lipoxygenase Agents
Further, research into novel pyrazolopyrimidines derivatives, including structures similar to N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide, has explored their potential as anticancer and anti-5-lipoxygenase agents. These studies involve the synthesis, biological evaluation, and structure-activity relationship analyses of these compounds to assess their efficacy in tumor inhibition and as anti-inflammatory agents (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN7O2/c1-15-13-22(29-24(35)20-8-4-6-16-5-2-3-7-19(16)20)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)18-11-9-17(27)10-12-18/h2-14H,1H3,(H,29,35)(H,30,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWMEGWDCWJCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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